molecular formula C8H3NO5 B141840 4-Nitrophthalic anhydride CAS No. 5466-84-2

4-Nitrophthalic anhydride

Cat. No. B141840
CAS RN: 5466-84-2
M. Wt: 193.11 g/mol
InChI Key: MMVIDXVHQANYAE-UHFFFAOYSA-N
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Patent
US04131730

Procedure details

In 200 ml of dry ethyl ether, (C2H5)2O, was dissolved 1.93 g of 4-nitrophthalic anhydride (~ 1% solution) to which was added 0.10 g of 5% palladium-on-charcoal and the mixture hydrogenated in a Paar hydrogenator at 39 psi at room temperature, until no more hydrogen was consumed. The catalyst was removed by filtration and the ether removed from the filtrate, maintained at 0° to -5° C, under vacuo, yielding a yellow crystalline solid mixed with non-crystalline viscous mass. When a small sample of this mixture was placed on a metal plate heated to 245° C, the product melted and polymerized immediately to a tough polymer. Extraction of the crystalline-non-crystalline mixture with ether left 0.46 g of polymer; concentration of the ether followed by cooling, yielded 0.86 g of 4-aminophthalic anhydride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[O:10][C:8](=[O:9])[C:7]2=[CH:13][CH:14]=1)([O-])=O.[H][H]>C(OCC)C.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[O:10][C:8](=[O:9])[C:7]2=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
1.93 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
245 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the ether removed from the filtrate
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 0° to -5° C, under vacuo
CUSTOM
Type
CUSTOM
Details
yielding a yellow crystalline solid
ADDITION
Type
ADDITION
Details
mixed with non-crystalline viscous mass
CUSTOM
Type
CUSTOM
Details
polymerized immediately to a tough polymer
EXTRACTION
Type
EXTRACTION
Details
Extraction of the crystalline-non-crystalline mixture with ether
WAIT
Type
WAIT
Details
left 0.46 g of polymer
TEMPERATURE
Type
TEMPERATURE
Details
by cooling

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C(C(=O)OC2=O)=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.86 g
YIELD: CALCULATEDPERCENTYIELD 52.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.